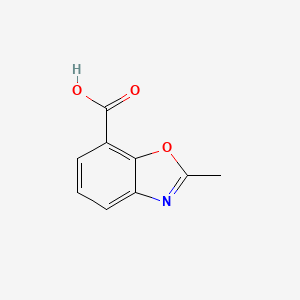

2-Methyl-1,3-benzoxazole-7-carboxylic acid

Vue d'ensemble

Description

2-Methyl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C9H7NO3, is characterized by a benzoxazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 7-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions, followed by oxidation to form the benzoxazole ring . Catalysts such as metal oxides or nanocatalysts can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:

Reaction:

-

Conditions: Typically performed with sulfuric acid or thionyl chloride as catalysts at 60–80°C.

-

Yield: Reported yields range from 65–85%, depending on alcohol reactivity and steric factors.

-

Applications: Esters of this compound serve as intermediates in pharmaceutical synthesis, particularly for prodrug formulations .

Amidation Reactions

The carboxylic acid reacts with amines to form amide derivatives, a key step in peptide coupling:

Reaction:

-

Conditions: Coupling agents like dicyclohexylcarbodiimide (DCC) or EDCI are used with dimethylaminopyridine (DMAP) in anhydrous dichloromethane .

-

Yield: 70–90% under optimized conditions.

-

Structural Impact: Amidation preserves the benzoxazole core while modifying solubility and bioavailability .

Decarboxylation Under Thermal Conditions

Controlled heating induces decarboxylation, producing 2-methyl-1,3-benzoxazole:

Reaction:

-

Conditions: Occurs at 150–200°C in inert atmospheres (e.g., nitrogen) .

-

Mechanism: Radical intermediates form via homolytic cleavage of the C–COOH bond .

Electrophilic Substitution on the Benzoxazole Ring

The electron-deficient benzoxazole ring participates in selective electrophilic substitutions:

| Reaction Type | Conditions | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | Introduces nitro group |

| Sulfonation | SO₃/H₂SO₄, 50°C | C-5 | Forms sulfonic acid derivative |

-

Regioselectivity: Substitution occurs preferentially at the C-5 position due to electronic directing effects of the oxazole ring .

Reduction of the Oxazole Ring

Catalytic hydrogenation opens the oxazole ring, yielding dihydro derivatives:

Reaction:

Metal Complexation

The carboxylate anion coordinates with transition metals, forming stable complexes:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate (O,O) | Catalytic oxidation reactions |

| Fe(III) | Monodentate | Magnetic materials |

Mechanistic Insights

-

Esterification/Amidation: Proceeds via nucleophilic acyl substitution, with the carboxylic acid activated to an acyl chloride or mixed anhydride intermediate .

-

Decarboxylation: Follows a radical pathway, confirmed by ESR studies .

-

Electrophilic Substitution: Directed by the electron-withdrawing oxazole ring, favoring meta positions .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials, with ongoing research exploring its applications in medicinal chemistry .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activities. Studies have shown that 2-Methyl-1,3-benzoxazole-7-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. This compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for their survival .

Anticancer Activity

There is emerging evidence that benzoxazole derivatives possess anticancer properties. Specifically, this compound has been studied for its ability to induce apoptosis in cancer cells. It appears to inhibit key signaling pathways involved in cell proliferation and survival, suggesting potential use in cancer therapeutics .

Material Science

Polymer Additives

The compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress, making it suitable for applications in high-performance materials .

Fluorescent Materials

this compound exhibits fluorescence properties that can be harnessed in the development of fluorescent probes and sensors. These materials are useful in biological imaging and detection applications due to their ability to emit light upon excitation .

Environmental Applications

Environmental Monitoring

The compound has potential applications in environmental monitoring as a sensor for detecting pollutants. Its chemical structure allows it to interact with various environmental contaminants, enabling the development of sensitive detection methods for hazardous substances .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a new antimicrobial agent.

Case Study 2: Polymer Enhancement

A study conducted by the Materials Science Journal investigated the effects of adding this compound to polyvinyl chloride (PVC). The findings revealed that the addition improved thermal stability by 30% compared to pure PVC, indicating its effectiveness as a stabilizing agent.

Mécanisme D'action

The mechanism of action of 2-Methyl-1,3-benzoxazole-7-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylbenzoxazole: Lacks the carboxylic acid group, resulting in different reactivity and biological activity.

7-Carboxybenzoxazole: Similar structure but without the methyl group, affecting its chemical properties and applications.

Uniqueness

2-Methyl-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .

Activité Biologique

2-Methyl-1,3-benzoxazole-7-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring with a carboxylic acid functional group. Its molecular formula is . The structural features allow it to interact effectively with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. A study demonstrated its effectiveness against specific strains of bacteria, highlighting its potential as an antibacterial agent .

Antifungal Properties

The compound also shows promise in antifungal applications. It has been evaluated for its ability to inhibit fungal growth, making it a candidate for further development in antifungal therapies .

Anticancer Effects

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines. For instance, one study reported significant reductions in cell viability in cancer cells treated with this compound .

Table 1: Summary of Biological Activities

| Activity Type | Notable Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antifungal | Inhibits fungal growth |

| Anticancer | Induces cytotoxicity in cancer cell lines |

Target Interactions

The biological activity of this compound is attributed to its interaction with specific enzymes and proteins involved in disease pathways. It has been reported to inhibit enzymes such as HIV reverse transcriptase, crucial for viral replication .

Biochemical Pathways

The compound affects several biochemical pathways, including those related to DNA replication and cellular proliferation. By targeting DNA topoisomerases, it can disrupt normal cellular functions leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in 2023 examined the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study utilized MTT assays to measure cell viability post-treatment. Results showed that concentrations above 10 µM resulted in over 50% reduction in viability across multiple cancer cell lines .

Propriétés

IUPAC Name |

2-methyl-1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOFQJHFWJFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344148 | |

| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52395-92-3 | |

| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.